Cas no 390-04-5 (Benzoic acid,2-(2-fluoro-4-methylbenzoyl)-)

Benzoic acid,2-(2-fluoro-4-methylbenzoyl)- structure
390-04-5 structure
Product Name:Benzoic acid,2-(2-fluoro-4-methylbenzoyl)-
Numero CAS:390-04-5
MF:C5H8O
MW:84.1164216995239
CID:294304
PubChem ID:79346
Update Time:2025-04-19

Benzoic acid,2-(2-fluoro-4-methylbenzoyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-(2-fluoro-4-methylbenzoyl)-
    • (2-fluorophenyl)(4-methylphenyl)methanone
    • (2-fluorophenyl)-(p-tolyl)-methanone
    • 2-(2-Fluor-4-methyl-benzoyl)-benzoesaeure
    • 2-(2-fluoro-4-methyl-benzoyl)-benzoic acid
    • 2-Fluor-4'-methyl-benzophenon
    • 2'-Fluor-4'-methyl-benzophenon-carbonsaeure-(2)
    • 2-fluoro-4'-methylbenzophenone
    • AGN-PC-000VPT
    • CTK1J2311
    • Methanone, (2-fluorophenyl)(4-methylphenyl)-
    • SureCN1630752
    • pent-4yn-1-ol
    • Pent-4-yn-1-ol
    • 4-pentynol
    • pent-1-yn-5-ol
    • NS00032867
    • NSC-5274
    • 390-04-5
    • SY007472
    • A851131
    • NSC5274
    • P0817
    • J-802147
    • 4-Pentyn-1-ol
    • 2PDG6ME2TL
    • 5-hydroxypentyne
    • F0001-1402
    • NSC 5274
    • AKOS001146172
    • CS-W011358
    • PB43009
    • FT-0619363
    • 4-Pentyne-1-ol
    • InChI=1/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H
    • UNII-2PDG6ME2TL
    • 4-pentin-1-ol
    • 5-hydroxy-1-pentyne
    • EN300-21738
    • 1-Pentyn-5-ol
    • 5390-04-5
    • MFCD00002974
    • EINECS 226-383-6
    • DTXSID70202175
    • A829818
    • 4-Pentyn-1-ol, 97%
    • AI3-37253
    • Inchi: 1S/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H2
    • Chiave InChI: CRWVOXFUXPYTRK-UHFFFAOYSA-N
    • Sorrisi: OCCCC#C

Proprietà calcolate

  • Massa esatta: 258.06923
  • Massa monoisotopica: 258.069
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 355
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Punto di ebollizione: 154.0 °C
  • PSA: 54.37
  • LogP: 0.39210
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd